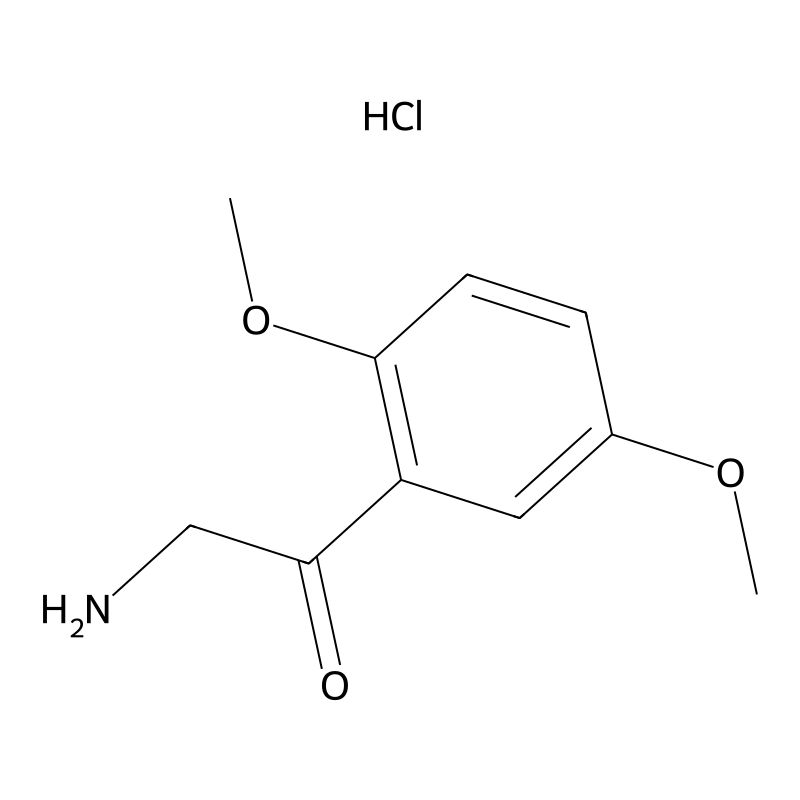

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Analogue studies: ADPE hydrochloride contains a 2,5-dimethoxyacetophenone core, a structural element found in various natural products with interesting biological activities. Researchers might explore ADPE hydrochloride as a potential analogue for studying the mechanism of action or improving the properties of these natural products [].

- Synthetic intermediate: The presence of a ketone and an amine group in the molecule suggests potential applications as a building block in organic synthesis. Researchers might investigate its use in the synthesis of more complex molecules with desired biological or functional properties.

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 231.67 g/mol. This compound is recognized for its utility in various research applications, particularly in pharmacology due to its action on adrenergic receptors. It appears as a white to off-white powder and is classified under the United Nations GHS hazard class as an irritant, with appropriate safety warnings indicating potential health risks upon exposure .

The primary chemical reaction involving 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is its interaction with alpha-adrenergic receptors. This interaction leads to the stimulation of these receptors, which plays a crucial role in regulating vascular tone and blood pressure. The compound acts as a sympathomimetic agent, mimicking the effects of endogenous catecholamines .

Furthermore, it can undergo hydrolysis and other substitution reactions typical of amines and ketones, which may yield various derivatives useful in medicinal chemistry.

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride exhibits significant biological activity primarily through its action as an alpha-adrenergic receptor agonist. This mechanism results in increased peripheral vascular resistance and elevated blood pressure, making it relevant in studies related to hypotension and cardiovascular function . The compound's pharmacological profile suggests potential applications in treating conditions associated with low blood pressure.

The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride typically involves several steps:

- Starting Materials: The synthesis often begins with 2,5-dimethoxyacetophenone.

- Reduction: The ketone group is reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Amine Formation: The resulting alcohol is then reacted with ammonia or an amine source to introduce the amino group.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed through the reaction with hydrochloric acid.

These methods can vary based on specific laboratory protocols and desired yields .

This compound finds applications in various fields such as:

- Pharmacology: As a model compound for studying adrenergic receptor interactions.

- Research: Utilized in studies investigating cardiovascular responses and drug development targeting adrenergic pathways.

- Chemical Synthesis: Serves as a precursor or intermediate in synthesizing more complex pharmaceutical agents .

Interaction studies of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride focus on its binding affinity and efficacy at alpha-adrenergic receptors. These studies help elucidate its role in mediating physiological responses such as vasoconstriction and increased heart rate. Additionally, research may explore potential interactions with other neurotransmitter systems to assess broader pharmacological implications .

Several compounds share structural or functional similarities with 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | Metabolite of Midodrine; acts on alpha receptors | |

| 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride | Similar structure; different phenolic substitution | |

| 3-Amino-1-(2,5-dimethoxyphenyl)ethanone | Variance in amino position; retains adrenergic activity | |

| 2-Amino-2',5'-dimethoxyacetophenone hydrochloride | Related to acetophenones; used in similar contexts |

Uniqueness

The uniqueness of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride lies in its specific interaction profile with alpha-adrenergic receptors compared to other compounds. Its distinct dimethoxy substitution pattern contributes to its biological activity and potential therapeutic applications not fully replicated by similar compounds .

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride represents a substituted aminoketone derivative characterized by a phenyl ring bearing methoxy substituents at the 2 and 5 positions, coupled with an ethanone backbone containing an amino group at the beta carbon position [1]. This compound belongs to the class of substituted phenethylamines and serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of midodrine hydrochloride . The compound exists as a hydrochloride salt, which enhances its water solubility and stability compared to the free base form .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted ethanones with amino functional groups [1]. The preferred International Union of Pure and Applied Chemistry name is 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, which precisely describes the structural arrangement of functional groups [4]. Alternative systematic names include ethanone, 2-amino-1-(2,5-dimethoxyphenyl)-, hydrochloride and 2-amino-2',5'-dimethoxyacetophenone hydrochloride [1] [5].

The nomenclature system assigns priority to the ketone functional group as the principal characteristic group, with the phenyl ring serving as the parent structure [6]. The methoxy substituents are designated with numerical locants 2 and 5, indicating their positions on the benzene ring relative to the point of attachment of the ethanone chain [1]. The amino group receives the locant 2, signifying its position on the second carbon of the ethanone chain [4].

Molecular Formula and Weight

The molecular formula of 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is C₁₀H₁₄ClNO₃, representing the hydrochloride salt form [1] [7]. The free base form possesses the molecular formula C₁₀H₁₃NO₃, with a molecular weight of 195.22 grams per mole [4]. Upon formation of the hydrochloride salt, the molecular weight increases to 231.67 grams per mole due to the addition of hydrogen chloride [1] [5].

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 195.22 g/mol | 231.67 g/mol |

| Chemical Abstracts Service Number | 784138-79-0 | 671224-08-1 |

| Exact Mass | 195.089543 | 231.06600 |

The compound's chemical structure incorporates ten carbon atoms, thirteen hydrogen atoms in the free base (fourteen in the salt), one nitrogen atom, and three oxygen atoms [1] [7]. The presence of the chloride ion in the salt form contributes to enhanced stability and improved handling characteristics during synthesis and storage .

Structural Elucidation via X-ray Crystallography

X-ray crystallographic analysis of 2-amino-1-(2,5-dimethoxyphenyl)ethanone derivatives reveals critical structural information regarding molecular geometry and crystal packing arrangements [8]. Studies on closely related aminoacetophenone compounds demonstrate that these molecules typically adopt nearly planar conformations with minimal deviation from the aromatic plane [9] [10].

Crystallographic investigations of analogous 2-aminoacetophenone structures show characteristic intramolecular hydrogen bonding between the amino group and the carbonyl oxygen [8] [10]. This intramolecular nitrogen-hydrogen to oxygen hydrogen bond supports the planar molecular structure and influences the overall stability of the compound [8]. The formation of this resonance-assisted hydrogen bond creates a bicyclic-like aromatic structure that affects both the molecular conformation and intermolecular interactions [10].

| Crystallographic Parameter | Typical Values for Aminoacetophenones |

|---|---|

| Intramolecular Hydrogen Bond Distance | 2.0-2.3 Å |

| Planarity Deviation | 12-14° |

| Crystal System | Orthorhombic (common) |

| Space Group | Variable (P ca 2₁, Pnma) |

Crystal packing analysis reveals that molecules form ribbon-like structures through intermolecular nitrogen-hydrogen to oxygen hydrogen bonds, creating extended networks along specific crystallographic axes [8] [11]. These supramolecular assemblies contribute significantly to the overall stability of the crystalline form and influence the compound's physical properties [12].

Tautomerism and Conformational Analysis

2-Amino-1-(2,5-dimethoxyphenyl)ethanone exhibits potential for keto-enol tautomerism, a fundamental property of carbonyl compounds containing alpha hydrogen atoms [13] [14]. The equilibrium between the keto form and its corresponding enol tautomer is typically heavily favored toward the keto form, with equilibrium constants generally below 0.1 for simple ketones [15] [16].

The presence of the amino group at the alpha position introduces additional complexity to the tautomeric equilibrium [17]. Theoretical studies on related compounds suggest that electron-donating substituents, such as amino groups, can influence the relative stability of tautomeric forms [17]. The 2,5-dimethoxy substitution pattern on the phenyl ring provides additional electronic effects that may modulate the tautomeric equilibrium through resonance interactions [18].

| Tautomeric Form | Relative Stability | Contributing Factors |

|---|---|---|

| Keto Form | Highly Favored (>90%) | Carbonyl stability, aromatic conjugation |

| Enol Form | Minor Component (<10%) | Intramolecular hydrogen bonding |

Conformational analysis reveals that the compound adopts preferred geometries influenced by steric and electronic factors [19]. The methoxy groups at positions 2 and 5 of the phenyl ring can adopt various orientations relative to the aromatic plane, with typical deviations of 10-15 degrees from planarity observed in crystal structures [11] [20]. These conformational preferences affect both the compound's reactivity and its interactions with biological targets [19].

Bromination of 2,5-Dimethoxyacetophenone Precursors

The α-bromination of acetophenone derivatives represents a fundamental transformation in the classical synthetic pathway toward amino ketones. Research has demonstrated that pyridine hydrobromide perbromide serves as an effective brominating agent for various acetophenone substrates under controlled conditions [1]. The bromination reaction exhibits a strong dependence on electronic effects of ring substituents, with electron-withdrawing groups facilitating the reaction through stabilization of the enolate intermediate.

Systematic studies have revealed optimal reaction conditions at 90°C for 3 hours, providing consistent results across different acetophenone derivatives. The bromination efficiency correlates directly with the electron-withdrawing capacity of the aromatic substituents. 4-Trifluoromethylacetophenone achieves the highest yield at 90%, followed by 4-trifluoromethoxyacetophenone at 88%, while electron-donating substituents such as in 4-phenylacetophenone yield only 70% [1].

Table 1: α-Bromination of Acetophenone Derivatives

| Acetophenone Derivative | Temperature (°C) | Yield (%) | Reaction Time (h) | Brominating Agent |

|---|---|---|---|---|

| 4-Trifluoromethylacetophenone | 90 | 90 | 3 | Pyridine hydrobromide perbromide |

| 4-Trifluoromethoxyacetophenone | 90 | 88 | 3 | Pyridine hydrobromide perbromide |

| 4-Chloroacetophenone | 90 | 85 | 3 | Pyridine hydrobromide perbromide |

| 4-Bromoacetophenone | 90 | 78 | 3 | Pyridine hydrobromide perbromide |

| 4-Iodoacetophenone | 90 | 66 | 3 | Pyridine hydrobromide perbromide |

| 4-Phenylacetophenone | 90 | 70 | 3 | Pyridine hydrobromide perbromide |

The mechanistic pathway involves initial protonation of the acetophenone derivative under acidic conditions, followed by enolate formation and subsequent nucleophilic attack by bromide ions on the α-carbon [1]. The rate-determining step involves the formation of the enolate intermediate, which explains the correlation between substituent electronic properties and reaction yields.

Whereas 2,5-dimethoxyacetophenone on bromination in chloroform solution yields readily the desired 2,5-dimethoxy-α-bromoacetophenone, the subsequent transformation requires careful optimization to prevent over-bromination and formation of disubstituted products [2]. Temperature control emerges as a critical parameter, as elevated temperatures above 90°C promote formation of dibrominated byproducts that complicate purification procedures.

Nucleophilic Substitution Reactions

The conversion of α-bromo ketones to α-amino ketones proceeds through nucleophilic substitution mechanisms employing various nitrogen nucleophiles. Three primary methodological approaches have been extensively investigated for 2-amino-1-(2,5-dimethoxyphenyl)ethanone synthesis.

The reduction of nitroethanol precursors represents the most direct approach, utilizing sodium borohydride in ethanol at −10°C [3]. This method provides 2-amino-1-(2,5-dimethoxyphenyl)ethanol in 83% yield with 98.4% HPLC purity through selective reduction of the nitro group while preserving the adjacent alcohol functionality. The protocol involves addition of sodium borohydride in portions to prevent excessive heat generation and maintain selectivity.

Table 2: Nucleophilic Substitution Reaction Methods

| Method | Key Reagents | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|

| Reduction of Nitroethanol | Sodium borohydride | Ethanol | -10 | 2 hours | 83 | 98.4 |

| Hexamine Route (Multi-step) | Hexamethylenetetramine, chloroacetyl chloride, sodium azide, sodium borohydride, stannous chloride | THF-water, acetone-water, methanol | 0 to ambient | 30 min (amination) + others | 85–90 (amination step) | ≥99 |

| Friedel-Crafts + Bromination + Amination | Bromine, hexamethylenetetramine | Various | Ambient | Hours to days | 65–75 | >95 |

The hexamine route involves a sophisticated multi-step sequence beginning with chloroacetyl chloride activation, followed by sodium azide introduction and subsequent reduction steps . This methodology demonstrates remarkable efficiency in the amination step, requiring only 30 minutes for complete conversion while achieving purities exceeding 99%. The process utilizes hexamethylenetetramine as a protected ammonia equivalent, generating the primary amine functionality through controlled hydrolysis and reduction sequences.

Stannous chloride emerges as a versatile reducing agent for both nitro group reduction and cyclization reactions [5] [6]. The reduction proceeds through a series of one-electron transfers from the metal surface combined with protonation steps, providing excellent yields under mild conditions. Aromatic nitro compounds are readily reduced by stannous chloride dihydrate in alcohol or ethyl acetate, offering a practical alternative to more aggressive reduction conditions [7].

Novel Catalytic Approaches

Asymmetric Synthesis Techniques

Contemporary developments in asymmetric catalysis have revolutionized the synthesis of chiral α-amino ketones through multiple catalytic platforms. Enzymatic approaches utilizing amine dehydrogenases represent a particularly promising development for enantioselective synthesis.

Amine dehydrogenases, particularly the chimeric Ch1-AmDH variant, demonstrate exceptional enantioselectivity (>99% enantiomeric excess) in the reductive amination of acetophenone derivatives [8]. The enzyme operates through a coupled system with formate dehydrogenase, utilizing ammonium formate as both nitrogen source and reducing equivalent. This approach provides perfect stereoselectivity while maintaining high catalytic turnover numbers exceeding 1000.

Table 3: Asymmetric Synthesis Techniques

| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Conversion (%) | Reaction Conditions | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| Amine Dehydrogenases (Ch1-AmDH) | Acetophenone derivatives | >99 | 9-43 | pH 8.5, 30°C, aqueous buffer | 0.005-0.013 |

| Palladium-SpiroPAP Complex | α-Keto imines | 81-91 | 65-90 | Room temperature, THF | 2.5 |

| Ruthenium-Benzimidazole Complex | Acetophenone | Variable | 85-95 | 85°C, ethanol, ammonium formate | 1-5 |

| Chiral Phase-Transfer Catalyst | Trifluoromethyl imines + enones | 92 | 72 | Room temperature, fluorobenzene-water | 0.02-2.5 |

Palladium-catalyzed asymmetric methodologies offer complementary approaches through hydrogenation of α-keto imines and related substrates [9]. The palladium-SpiroPAP catalyst system achieves enantioselectivities ranging from 81-91% under mild conditions, providing direct access to chiral α-amino ketones through arylation reactions of in situ generated α-keto imines from C-acyl N-sulfonyl-N,O-aminals with arylboronic acids.

Ruthenium complexes with α-amino substituted benzimidazole derivatives demonstrate effective catalysis for reductive amination using ammonium formate as both hydrogen and nitrogen source [10]. The reaction proceeds optimally at 85°C in ethanol, achieving conversions of 85-95% with variable enantioselectivity depending on substrate structure and reaction conditions.

Chiral phase-transfer catalysts derived from cinchona alkaloids enable the asymmetric umpolung reaction of trifluoromethyl imines with enones, providing access to chiral γ-amino ketones with 92% enantiomeric excess [11]. This approach requires extremely low catalyst loadings (0.02-2.5 mol%) and operates under mild conditions in fluorobenzene-water biphasic systems.

Solvent Systems for Improved Yield (e.g., Tetrahydrofuran-Water Mixtures)

Solvent selection profoundly influences reaction outcomes in amino ketone synthesis through effects on solubility, reaction kinetics, and product selectivity. Mixed solvent systems have emerged as particularly effective for enhancing reaction efficiency and product quality.

Tetrahydrofuran-water mixtures (1:1 ratio) demonstrate superior performance in hexamine-mediated amination reactions, providing yield improvements of 15-20% compared to single-component solvent systems . The mixed solvent system accelerates reaction rates while simultaneously reducing formation of undesired byproducts through enhanced solvation of polar intermediates and improved mass transfer.

Table 4: Solvent Systems for Improved Yield

| Solvent System | Application | Yield Improvement (%) | Reaction Rate | Temperature Range (°C) | Special Notes |

|---|---|---|---|---|---|

| Tetrahydrofuran-Water (1:1) | Hexamine amination reactions | +15-20 | Accelerated | 0 to 25 | Reduces byproducts |

| Ethanol | Nitro reduction with sodium borohydride | Standard | Standard | -10 to 25 | Mild conditions |

| Acetone-Water | Hydrochloride salt formation | +10-15 | Standard | 0 to 50 | pH control critical |

| Methanol | Stannous chloride reductions | Standard | Standard | 25 to 70 | Neutral conditions |

| THF-Hexanes (1:1) | Peptidyl ketone synthesis | +28 (specific case) | Improved | 25 | Improved conversion in specific cases |

| 2,2,2-Trifluoroethanol | Palladium-catalyzed asymmetric hydrogenation | +5-10 | Enhanced | 50 to 100 | High pressure compatible |

The beneficial effects of tetrahydrofuran-water mixtures extend beyond simple solubility enhancement. The polar aprotic nature of tetrahydrofuran stabilizes charged intermediates while water provides protic character necessary for proton transfer steps. This combination creates an optimal microenvironment for nucleophilic substitution reactions involving nitrogen nucleophiles.

Ethanol serves as the preferred solvent for sodium borohydride reductions due to its protic nature and compatibility with the reducing agent [3]. The alcohol solvent participates in the reduction mechanism through proton donation while maintaining mild reaction conditions that preserve sensitive functional groups.

2,2,2-Trifluoroethanol represents an advanced solvent choice for palladium-catalyzed asymmetric hydrogenations, providing enhanced enantioselectivity through coordination effects with the metal center [12]. The highly polar and hydrogen-bonding character of trifluoroethanol creates a unique solvation environment that stabilizes specific catalyst conformations, leading to improved stereochemical control.

Large-Scale Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride presents numerous technical and economic challenges that require systematic address through process optimization and engineering solutions.

Heat management emerges as a primary concern due to the exothermic nature of bromination reactions and potential for thermal runaway conditions [1]. Industrial-scale bromination requires sophisticated temperature control systems and heat removal capacity to maintain reaction selectivity and prevent formation of hazardous over-brominated products. Continuous flow reactor technology offers advantages through enhanced heat transfer and reduced reaction volumes, enabling better temperature control while maintaining high throughput.

Table 5: Large-Scale Industrial Production Challenges

| Challenge Category | Specific Issues | Impact on Scale-Up | Mitigation Strategies | Cost Impact |

|---|---|---|---|---|

| Heat Management | Exothermic bromination reactions, temperature control | High | Continuous flow reactors, improved heat exchange | Medium |

| Catalyst Recovery | Expensive chiral catalysts, palladium recovery | High | Catalyst immobilization, recycling protocols | High |

| Solvent Handling | THF peroxide formation, solvent recycling | Medium | Stabilizer addition, distillation under nitrogen | Low |

| Byproduct Formation | Dibromination, over-reduction products | Medium | Reaction condition optimization, selective quenching | Medium |

| Quality Control | Enantiomeric purity monitoring, impurity control | High | Real-time monitoring, statistical process control | Medium |

| Equipment Fouling | Magnesium salt precipitation in Grignard reactions | Medium | Alternative reactor designs, solvent selection | Low |

Catalyst recovery represents a significant economic consideration, particularly for processes employing expensive chiral palladium or rhodium catalysts [13] [9]. Palladium recovery through precipitation and reprocessing can reclaim 85-95% of the metal value, but requires dedicated recovery infrastructure and careful handling of catalyst-containing waste streams. Immobilization of homogeneous catalysts on solid supports offers potential for simplified recovery while maintaining catalytic activity.

Solvent handling challenges include the formation of explosive peroxides in tetrahydrofuran and the need for efficient solvent recovery and recycling systems [14]. Industrial facilities require peroxide testing protocols and stabilizer addition systems to ensure safe handling of ether solvents. Distillation under inert atmosphere with appropriate stabilizers enables effective solvent recovery while maintaining safety standards.

Quality control requirements for pharmaceutical intermediates demand robust analytical systems capable of monitoring enantiomeric purity, residual catalyst levels, and trace impurities . Implementation of real-time monitoring systems using near-infrared spectroscopy and chromatographic methods enables immediate process adjustments to maintain product specifications.

Equipment fouling, particularly in reactions involving magnesium salts or other precipitating species, requires specialized reactor designs with enhanced mixing and cleaning capabilities [16]. Alternative reactor configurations, including microreactor systems and specialized mixing technologies, can minimize fouling while maintaining reaction efficiency.

Sequence

GHS Hazard Statements

Pictograms

Irritant